molecular formula C20H26N2O3 B5560081 1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone

Cat. No.: B5560081
M. Wt: 342.4 g/mol
InChI Key: AMVKAJSEJMZZMV-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]ethanone is a complex organic compound with a unique structure that includes a methoxy group, an indene moiety, and a diazabicyclo nonane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Methoxy Group: The methoxy group is usually introduced via methylation reactions using reagents like methyl iodide.

    Construction of the Diazabicyclo Nonane Framework: This involves the formation of the bicyclic structure through cycloaddition reactions.

    Coupling Reactions: The final step involves coupling the indene moiety with the diazabicyclo nonane framework under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Methoxy-2,3-dihydro-1H-inden-5-yl)methanamine
  • Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)
  • 1-(2,3-Dihydro-1H-inden-5-yl)ethanone

Uniqueness

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[322]nonan-3-yl]ethanone is unique due to its complex structure, which combines multiple functional groups and a bicyclic framework

Properties

IUPAC Name

1-[(1S,5R)-6-(6-methoxy-2,3-dihydro-1H-indene-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-13(23)21-10-14-6-7-17(12-21)22(11-14)20(24)18-8-15-4-3-5-16(15)9-19(18)25-2/h8-9,14,17H,3-7,10-12H2,1-2H3/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVKAJSEJMZZMV-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CCC(C1)N(C2)C(=O)C3=C(C=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=C(C=C4CCCC4=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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